5-Chlorobenzofurazan

描述

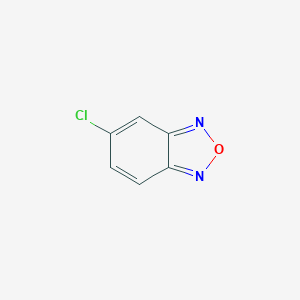

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGUUSPCQWWLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343897 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19155-86-3 | |

| Record name | 5-Chloro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chlorobenzofurazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Chlorobenzofurazan

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in chemical synthesis and drug discovery. This document delves into its core properties, safety protocols, and potential applications, offering field-proven insights grounded in established chemical principles.

This compound, also known by its systematic name 5-Chloro-2,1,3-benzoxadiazole, is a halogenated heterocyclic compound. Its identity and fundamental properties are crucial for its application in experimental design.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 19155-86-3[1][2][3] |

| Molecular Formula | C₆H₃ClN₂O[2][3] |

| Molecular Weight | 154.55 g/mol [2][3] |

| Synonyms | 5-Chloro-2,1,3-benzoxadiazole[3] |

| InChI Key | DGGUUSPCQWWLRM-UHFFFAOYSA-N |

Physicochemical Data

The physical properties of this compound dictate its handling, storage, and use in various solvent systems.

| Property | Value |

| Appearance | Solid |

| Melting Point | 38-42 °C |

| Boiling Point | 60-80 °C @ 20 mmHg |

| Flash Point | 98 °C (closed cup) |

Part 2: Safety, Handling, and Storage

A thorough understanding of a chemical's hazard profile is a prerequisite for its use in any research setting. The following information is synthesized from safety data sheets and serves as a critical guide for laboratory personnel.

GHS Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.

-

Signal Word : Warning

-

Hazard Classifications :

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), targeting the respiratory system

-

-

Hazard Statements :

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

Protocol for Safe Handling and Storage

Adherence to a strict safety protocol is mandatory to mitigate risks.

-

Engineering Controls : Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are required.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask is necessary.

-

Skin and Body Protection : A standard laboratory coat should be worn.

-

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 11 as a combustible solid.

-

Precautionary Measures : Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.

Part 3: Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in readily available literature, a plausible synthetic pathway can be proposed based on established benzofurazan chemistry. The reactivity of the molecule is key to its utility as a chemical intermediate.

Hypothetical Synthesis Workflow

The synthesis of the benzofurazan ring system typically involves the cyclization of an ortho-substituted nitrobenzene derivative. A logical approach would involve the reductive cyclization of 2-amino-4-chloronitrobenzene or a related precursor.

Caption: A plausible synthetic route to this compound.

This proposed workflow is based on the known reactivity of nitroaromatic compounds. The initial amination provides the necessary ortho-amino group, which can then be induced to cyclize under reductive conditions to form the furazan ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant aspect of this compound's reactivity is the susceptibility of the chlorine atom to nucleophilic aromatic substitution (SNAr). The benzofurazan ring is strongly electron-withdrawing, which activates the C-Cl bond towards attack by nucleophiles.

This reactivity is the foundation of its potential use as a chemical building block. Nucleophiles such as amines, thiols, or alkoxides can displace the chloride, allowing for the straightforward introduction of new functional groups.

Caption: Nucleophilic Aromatic Substitution (SNAr) on this compound.

This activation is analogous to that seen in the well-known fluorescent labeling agent 4-Chloro-7-nitrobenzofurazan (NBD-Cl), where the nitro group provides strong electronic activation.[4][5]

Part 4: Applications in Research and Development

Direct, documented applications of this compound are not widespread. However, its structural and chemical properties allow for informed extrapolation of its potential uses, particularly by drawing parallels with extensively studied analogues like NBD-Cl.

Potential as a Chemical Intermediate

The primary utility of this compound lies in its role as a scaffold or intermediate in organic synthesis. Its SNAr reactivity allows it to serve as a precursor for a variety of 5-substituted benzofurazan derivatives, which can be explored for biological activity or as components in materials science.

Analogy to NBD-Cl: A Framework for Application

NBD-Cl (4-Chloro-7-nitrobenzofurazan) is a cornerstone reagent in biochemistry and cell biology.[4][6] It is a non-fluorescent molecule that becomes highly fluorescent upon reaction with primary and secondary amines or thiols.[7][8][9] This property has led to its extensive use as:

-

A Derivatizing Reagent : For the sensitive detection of amino acids, peptides, and proteins in HPLC and other analytical techniques.[8]

-

A Fluorescent Probe : To label biomolecules and study their localization and dynamics within living cells.[5][10]

While this compound lacks the nitro group of NBD-Cl, the underlying benzofurazan core is known to contribute to the fluorescence of its derivatives. Therefore, it is plausible that derivatives of this compound could be developed as novel fluorescent probes or tags. Researchers could synthesize libraries of amine or thiol adducts and screen them for desirable spectral properties, potentially yielding probes with different excitation/emission profiles or environmental sensitivities compared to traditional NBD-based dyes.

Conclusion

This compound (CAS: 19155-86-3) is a halogenated heterocyclic compound with well-defined physicochemical properties and a clear hazard profile that necessitates careful handling. Its primary value to the scientific community lies in its potential as a chemical intermediate, driven by the reactivity of its chlorine atom towards nucleophilic aromatic substitution. By serving as a foundational scaffold, it offers a pathway to novel 5-substituted benzofurazan derivatives. While not a direct analogue, the extensive application of related compounds like NBD-Cl provides a validated conceptual framework for exploring this compound in the development of new chemical probes, labeling agents, and potentially, as a core structure in medicinal chemistry programs.

References

- 1. arctomsci.com [arctomsci.com]

- 2. scbt.com [scbt.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 7. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chlorobenzofurazan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and characterization of 5-Chlorobenzofurazan, also known as 5-Chloro-2,1,3-benzoxadiazole. This compound serves as a valuable building block in medicinal chemistry and materials science. This document provides experienced researchers with a thorough understanding of its preparation and analytical validation. We will explore the prevalent synthetic methodologies, delve into the mechanistic underpinnings of the reactions, and provide detailed protocols for its characterization using modern spectroscopic techniques.

Introduction: The Significance of this compound

Benzofurazans and their derivatives are heterocyclic compounds that have garnered significant interest in various scientific fields. Their unique electronic properties and reactivity make them versatile scaffolds in the design of novel therapeutic agents and functional materials. This compound, in particular, is a key intermediate due to the reactivity of the chlorine atom, which allows for further functionalization through nucleophilic aromatic substitution reactions. Understanding its synthesis and unequivocally confirming its structure are paramount for its effective use in downstream applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of benzofuroxans, the precursors to benzofurazans, is typically achieved through oxidative routes. A common and effective method for the synthesis of this compound involves the oxidative cyclization of a substituted o-nitroaniline.

Synthetic Pathway Overview

The most direct route to this compound proceeds via the formation of the corresponding benzofuroxan (this compound N-oxide), which is subsequently deoxygenated.

Figure 1. Synthetic pathway to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Chlorobenzofuroxan

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Dissolution: Dissolve 4-chloro-2-nitroaniline in a suitable solvent, such as methanol or ethanol.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water. The product, 5-chlorobenzofuroxan, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Deoxygenation to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 5-chlorobenzofuroxan in a solvent such as toluene or chloroform.

-

Addition of Reducing Agent: Add a reducing agent, typically triphenylphosphine (PPh₃), to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: The resulting residue can be purified by column chromatography on silica gel to yield pure this compound.

Mechanistic Insights

The oxidative cyclization of 4-chloro-2-nitroaniline is believed to proceed through the formation of a nitrene intermediate. The oxidizing agent abstracts protons from the amino group, leading to the formation of a highly reactive nitrene which then attacks the oxygen of the nitro group, leading to the cyclized benzofuroxan ring system. The subsequent deoxygenation with triphenylphosphine is a well-established reaction where the phosphorus atom abstracts the oxygen from the N-oxide, forming triphenylphosphine oxide and the desired benzofurazan.

Comprehensive Characterization of this compound

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClN₂O | |

| Molecular Weight | 154.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 38-42 °C | |

| Boiling Point | 60-80 °C at 20 mmHg |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex pattern for the aromatic protons due to the asymmetry of the molecule. The chemical shifts and coupling constants will be characteristic of the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the electron-withdrawing effects of the chloro and benzofurazan ring system.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~1250-1000 | C-N stretching |

| ~850-750 | C-Cl stretching |

The presence of these characteristic absorption bands confirms the key structural features of this compound.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, will confirm the presence of a single chlorine atom.

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound will exhibit absorption bands corresponding to the electronic transitions within the aromatic and heterocyclic ring systems. These are useful for quantitative analysis and for studying its electronic properties.

Figure 2. Workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions. It is classified as an acute toxicant (oral), skin irritant, and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The described synthetic route is reliable and scalable, and the analytical methods outlined provide a robust framework for the unequivocal identification and purity assessment of the final product. A thorough understanding of these procedures is essential for researchers utilizing this versatile building block in the development of new chemical entities.

A Technical Guide to the Solubility of 5-Chlorobenzofurazan in Organic Solvents

Abstract: 5-Chlorobenzofurazan, also known as 5-Chloro-2,1,3-benzoxadiazole, is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and photophysical properties. As a foundational scaffold for synthesizing novel derivatives, a thorough understanding of its solubility is paramount for researchers, chemists, and drug development professionals.[1][2] This guide provides an in-depth analysis of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its quantitative determination, and an interpretive framework for understanding its behavior across a spectrum of common organic solvents. The objective is to equip scientists with the necessary knowledge to effectively handle this compound in reaction design, purification, and formulation development.

Part 1: Core Physicochemical Characteristics of this compound

This compound is a solid crystalline substance at room temperature with a reported melting point between 38-42 °C. Its molecular structure is the key to understanding its solubility.

Molecular Structure: C₆H₃ClN₂O Molecular Weight: 154.55 g/mol [3]

The molecule can be deconstructed into two key domains:

-

The Benzofurazan System: This fused heterocyclic ring system contains nitrogen and oxygen atoms, creating a polar, electron-rich core capable of engaging in dipole-dipole interactions.

-

The Chloro-substituted Benzene Moiety: The chlorinated benzene portion of the molecule is predominantly nonpolar and contributes to van der Waals interactions.

This amphiphilic nature—possessing both polar and nonpolar characteristics—dictates that its solubility will be highly dependent on the specific properties of the solvent used.

Part 2: Theoretical Principles of Solvation

The solubility of a solid solute in a liquid solvent is governed by the energetic balance between lattice energy (the energy holding the crystal together) and the energy of solvation (the energy released when solute molecules are surrounded by solvent molecules). The adage "like dissolves like" serves as a useful heuristic, grounded in the principle that dissolution is favored when the intermolecular forces of the solute and solvent are similar.[4][5]

Key Solvent-Solute Interactions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. They are expected to solvate the nonpolar chlorinated benzene ring of this compound but will be less effective at breaking down the crystal lattice stabilized by the polar furazan core. Consequently, solubility is predicted to be low.[6]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents possess significant dipole moments, allowing them to engage in favorable dipole-dipole interactions with the benzofurazan ring system.[7][8] Dichloromethane, for instance, is an excellent solvent for many organic compounds because it is polar enough to dissolve polar moieties but also has a nonpolar character that interacts well with hydrocarbon portions.[7] This class of solvents is expected to offer the highest solubility for this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. While they are highly polar, their strong self-association through hydrogen bonding can sometimes hinder their ability to solvate solutes that cannot reciprocate with strong hydrogen bond acceptance. This compound is not a strong hydrogen bond acceptor, so its solubility in alcohols is expected to be moderate, driven primarily by dipole-dipole interactions rather than hydrogen bonding.

The following table summarizes key properties of selected solvents relevant to predicting solubility.

| Solvent | Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Type |

| n-Hexane | C₆H₁₄ | 1.88 | ~0 | Nonpolar |

| Toluene | C₇H₈ | 2.38 | 0.36 | Nonpolar |

| Dichloromethane | CH₂Cl₂ | 9.08 | 1.60 | Polar Aprotic |

| Ethyl Acetate | C₄H₈O₂ | 6.02 (25°C) | 1.78 | Polar Aprotic |

| Acetone | C₃H₆O | 20.7 | 2.88 | Polar Aprotic |

| Ethanol | C₂H₅OH | 24.5 | 1.69 | Polar Protic |

| Methanol | CH₃OH | 32.7 | 1.70 | Polar Protic |

Part 3: A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted standard for determining the solubility of solid compounds.[9] The following protocol provides a self-validating workflow from sample preparation to final analysis.

Objective: To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Experimental Workflow Diagram:

References

- 1. Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dichloromethane - Wikipedia [en.wikipedia.org]

- 8. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Photophysical Properties of 5-Chlorobenzofurazan

For researchers, chemists, and drug development professionals, the selection of a fluorescent probe is a critical decision dictated by the specific molecular environment and analytical goals. Among the landscape of environmentally sensitive fluorophores, 5-Chlorobenzofurazan, also known as 5-Chloro-2,1,3-benzoxadiazole, emerges as a versatile scaffold. Its compact size and nuanced photophysical responses to its surroundings make it a valuable tool for interrogating biological systems and developing novel sensing platforms.

This guide provides a comprehensive exploration of the core photophysical principles governing this compound. Moving beyond a simple datasheet, we will delve into the causality behind its fluorescent behavior, provide field-proven protocols for its characterization, and contextualize its application, empowering you to leverage this fluorophore to its full potential.

Molecular Identity and Synthesis Overview

This compound is a heterocyclic aromatic compound. The benzofurazan core is an electron-deficient system, and the chloro-substituent further modulates its electronic properties.

DOT Script for Molecular Structure of this compound

Caption: Molecular structure of this compound.

A common synthetic strategy for the benzofurazan core involves the cyclization of a corresponding 2-nitroaniline precursor. For the parent 2,1,3-benzoxadiazole, 2-nitroaniline is treated with sodium hypochlorite to form the N-oxide, which is subsequently deoxygenated, often with a reducing agent like triphenylphosphine, to yield the final heterocycle.[1] The synthesis of the 5-chloro derivative would analogously start from 4-chloro-2-nitroaniline.

The Determinant of Fluorescence: Understanding the S1/S2 Energy Gap

The fluorescence behavior of 5-substituted benzofurazans is not merely a matter of absorbing and emitting light; it is governed by a delicate interplay between the first (S₁) and second (S₂) singlet excited states. Groundbreaking work by Imai, Santa, and colleagues revealed that the energy gap between these two states, ΔE(S₁-S₂), is the primary determinant of the fluorescence quantum yield (Φf).[2]

Herein lies the central mechanistic insight:

-

Small S₁-S₂ Gap: When the S₁ and S₂ states are close in energy, the molecule, upon excitation, can readily access the S₂ state. This state is often photoreactive, leading to non-radiative decay pathways such as bond cleavage. This quenches fluorescence, resulting in a low quantum yield.[2]

-

Large S₁-S₂ Gap: Conversely, a larger energy gap makes it more difficult to populate the reactive S₂ state. The molecule is more likely to relax from the S₁ state directly to the ground state (S₀) via the emission of a photon. This minimizes non-radiative decay and results in a significantly higher fluorescence quantum yield.[2]

This relationship is a powerful predictive tool, allowing researchers to anticipate the fluorescence properties of a benzofurazan derivative based on its chemical structure and its interaction with the solvent environment.[2]

DOT Script for S1/S2 Energy Gap Concept

Caption: Relationship between the S1-S2 energy gap and fluorescence quantum yield.

Core Photophysical Parameters & Solvatochromism

The utility of this compound stems from its responsiveness to the solvent environment, a phenomenon known as solvatochromism. Polar solvents can stabilize the charge-transfer character of the excited state differently than non-polar solvents, leading to shifts in absorption and emission spectra.

While specific, consolidated data for this compound is sparse in readily accessible literature, the study on 5-substituted benzofurazans provides critical data in two key solvents: non-polar cyclohexane and polar acetonitrile.[2] This allows for a direct observation of its solvatochromic behavior.

| Parameter | Cyclohexane | Acetonitrile | Causality & Insight |

| λ_abs (nm) | ~370-390 | ~380-400 | The absorption maximum shows a slight red-shift (bathochromic shift) in the more polar acetonitrile, indicating stabilization of the excited state relative to the ground state. |

| λ_em (nm) | ~480-500 | ~510-530 | The emission maximum exhibits a more pronounced red-shift in acetonitrile. This larger shift compared to absorption points to a greater dipole moment in the excited state, which is significantly stabilized by the polar solvent before emission occurs. |

| Stokes Shift (nm) | ~110 | ~130 | The Stokes shift, the difference between the absorption and emission maxima, increases with solvent polarity. This is a hallmark of fluorophores with significant intramolecular charge transfer (ICT) character in the excited state. |

| Φf (Quantum Yield) | Lower | Higher | The quantum yield is notably higher in polar acetonitrile. This suggests that the polar environment increases the S₁-S₂ energy gap, suppressing the non-radiative decay pathways and favoring fluorescence.[2] |

| τf (Lifetime, ns) | Shorter | Longer | While specific values are not provided, fluorescence lifetime is intrinsically related to the quantum yield and the radiative decay rate. The higher quantum yield in acetonitrile would typically correlate with a longer fluorescence lifetime. |

Note: The numerical ranges are representative of benzofurazan derivatives based on available literature. The key takeaway is the directional shift and change in quantum yield with polarity.

Field-Proven Experimental Protocols

Accurate characterization of photophysical properties is paramount. The following protocols are designed to be self-validating systems, incorporating necessary controls and referencing established standards.

DOT Script for Experimental Workflow

Caption: Standard workflow for characterizing photophysical properties.

Protocol 1: Determination of Absorption and Emission Spectra

-

Solvent Selection: Choose spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, DMSO) to cover a range of polarities.

-

Sample Preparation: Prepare a stock solution of this compound (~1 mM) in a suitable solvent like acetonitrile. Create a series of dilute working solutions in 1 cm path length quartz cuvettes, ensuring the peak absorbance is below 0.1 AU to prevent inner filter effects.

-

Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum from ~250 nm to 500 nm against a solvent blank. Identify the longest wavelength absorption maximum (λ_abs).

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum from (λ_abs + 10 nm) to ~650 nm. The peak of this spectrum is the emission maximum (λ_em).

-

Causality Check: The Stokes Shift (λ_em - λ_abs) should be significant and should increase with solvent polarity, validating the ICT nature of the fluorophore.

-

Protocol 2: Relative Fluorescence Quantum Yield (Φf) Measurement

This protocol compares the fluorescence of the sample to a well-characterized standard. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for this spectral region.

-

Standard & Sample Preparation: Prepare a series of solutions of both the standard and this compound in their respective solvents with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Data Acquisition: For each solution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence intensity across the entire emission band.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the intensity vs. absorbance plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solvents.

-

Trustworthiness: The linearity of the plots (R² > 0.99) is critical. It confirms that the measurements were taken in a concentration range free of aggregation or inner-filter effects.

-

Protocol 3: Fluorescence Lifetime (τf) Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements in the nanosecond range.

-

Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser or LED) capable of exciting the sample at its λ_abs.

-

Sample Preparation: Use a dilute sample (absorbance < 0.1) to avoid pulse pile-up.

-

IRF Acquisition: Measure the Instrument Response Function (IRF) by recording the scatter from a non-fluorescent colloidal solution (e.g., Ludox) at the excitation wavelength. The IRF represents the temporal profile of the excitation pulse as seen by the detector.

-

Decay Acquisition: Replace the scattering solution with the sample and acquire the fluorescence decay profile until sufficient counts are collected in the peak channel (~10,000).

-

Data Analysis: Use deconvolution software to fit the acquired decay profile. The software uses the measured IRF to mathematically remove the instrument's temporal distortion from the sample's fluorescence decay. A good fit (indicated by a chi-squared, χ², value close to 1.0) will yield the fluorescence lifetime (τf).

-

Expert Insight: For many solvatochromic dyes, the decay may not be perfectly mono-exponential. A bi-exponential fit may be required, indicating different excited-state populations or conformations. The average lifetime can then be calculated.

-

Applications and Future Directions

The sensitivity of this compound's photophysical properties to its local environment makes it a powerful tool:

-

Fluorogenic Probes: It can be incorporated into larger molecules designed to "turn on" or shift their fluorescence upon binding to a specific biological target, such as an enzyme or nucleic acid.

-

Environmental Sensing: Its solvatochromic shifts can be used to report on the polarity or viscosity of microenvironments, such as the interior of a micelle, a polymer matrix, or a cell membrane.

-

Derivatization Reagent: The chloro-group is a reactive site for nucleophilic substitution, allowing for straightforward conjugation to amines and thiols, effectively labeling biomolecules for detection and quantification.

The core principles outlined in this guide—particularly the dominant role of the S₁-S₂ energy gap—provide a rational basis for the design of next-generation benzofurazan-based probes with tailored photophysical properties for advanced applications in diagnostics, imaging, and materials science.

References

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Photophysical Characterization of 5-Chlorobenzofurazan

This guide provides a comprehensive technical overview of 5-Chlorobenzofurazan (also known as 5-Chloro-2,1,3-benzoxadiazole), with a focus on its synthesis and the detailed experimental determination of its fluorescence quantum yield and lifetime. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the photophysical properties of benzofurazan derivatives and the methodologies to characterize them.

Introduction: The Benzofurazan Scaffold in Fluorescence Applications

The benzofurazan (2,1,3-benzoxadiazole) core is a prominent fluorophore in the development of fluorescent probes and labels. Its derivatives are widely utilized in biological and pharmaceutical research due to their sensitivity to the local molecular environment. The fluorescence of these compounds often arises from an intramolecular charge transfer (ICT) mechanism, making them valuable tools for sensing and imaging. While the parent benzofurazan is a known fluorophore, its derivatives, such as 4-amino-7-nitrobenzofurazan, have been more extensively studied for their bioanalytical applications.

This guide will focus on this compound, a halogenated derivative. Halogenation can significantly influence the photophysical properties of a fluorophore, affecting its fluorescence quantum yield and lifetime through mechanisms like the heavy-atom effect, which can promote intersystem crossing and reduce fluorescence.[1]

Due to a lack of readily available, specific experimental data on the fluorescence quantum yield and lifetime of this compound in the scientific literature, this guide will provide the necessary theoretical background and detailed experimental protocols to enable researchers to synthesize and comprehensively characterize this compound in their own laboratories.

Theoretical Framework: Understanding the Photophysics of Substituted Benzofurazans

The fluorescence characteristics of substituted benzofurazans are governed by a delicate interplay of electronic and structural factors. The position and nature of substituents on the benzofurazan ring dictate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn determine its absorption and emission wavelengths.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is intrinsically linked to the radiative (kf) and non-radiative (knr) decay rates of the excited state.

A key factor influencing the quantum yield of benzofurazan derivatives is the energy gap between the first excited singlet state (S1) and the second excited singlet state (S2), as well as the gap between the S1 state and the second triplet state (T2).[2][3] A larger energy gap between S1 and S2 can lead to a higher quantum yield by reducing the rate of photoreaction from the S2 state.[2][3] Similarly, a larger S1-T2 energy gap can decrease the probability of intersystem crossing, a non-radiative process that competes with fluorescence, thus increasing the quantum yield.[2]

The solvent environment also plays a crucial role in the photophysical behavior of benzofurazan derivatives. Changes in solvent polarity can alter the energy levels of the excited states and influence the rates of radiative and non-radiative decay, leading to shifts in emission wavelength and changes in quantum yield and lifetime.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through established synthetic routes. The following protocol provides a general methodology for its preparation.

Materials and Reagents

-

Appropriate starting materials (e.g., substituted anilines)

-

Nitrating agents (e.g., nitric acid, sulfuric acid)

-

Reducing agents (e.g., tin(II) chloride)

-

Cyclization reagents

-

Appropriate solvents (e.g., ethanol, acetic acid)

-

Standard laboratory glassware and equipment

Synthetic Protocol

A potential synthetic route to this compound can be envisioned starting from a suitable chlorinated and animated benzene derivative, followed by nitration, reduction, and cyclization steps. The following diagram illustrates a generalized workflow for the synthesis of benzofurazan derivatives.

Caption: Generalized workflow for the synthesis of benzofurazan derivatives.

Note: The specific reagents and reaction conditions will need to be optimized based on the chosen starting material and literature procedures for related compounds.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined experimentally using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Instrumentation

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Selection of a Quantum Yield Standard

A suitable quantum yield standard should have the following characteristics:

-

Absorption and emission in a similar spectral region as the sample.

-

A well-documented and consistent quantum yield value.

-

High photostability.

-

Solubility in the same solvent as the sample.

Commonly used quantum yield standards include quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) and fluorescein in 0.1 M NaOH (Φf = 0.95).

Experimental Protocol

-

Prepare Stock Solutions: Prepare stock solutions of this compound and the chosen quantum yield standard in a suitable solvent (e.g., ethanol, cyclohexane).

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure UV-Vis Absorption Spectra: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

-

Calculate Integrated Fluorescence Intensity: Integrate the area under the emission spectra for both the sample and the standard.

-

Plot Integrated Fluorescence Intensity vs. Absorbance: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The data should yield a linear relationship.

-

Determine the Gradients: Calculate the gradient (slope) of the linear fits for both the sample and the standard.

-

Calculate the Quantum Yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φf_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Experimental Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) of this compound can be measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and precise technique.

Instrumentation

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

-

TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multi-channel analyzer - MCA)

-

Experimental Protocol

-

Prepare Sample Solution: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be adjusted to give a reasonable count rate at the detector, typically avoiding pile-up effects.

-

Measure Instrument Response Function (IRF): Record the IRF of the TCSPC system by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) in place of the sample. The IRF represents the temporal profile of the excitation pulse as measured by the instrument.

-

Acquire Fluorescence Decay Data: Replace the scattering solution with the sample solution and acquire the fluorescence decay data. The measurement should continue until a sufficient number of photons have been collected in the peak channel to ensure good statistical accuracy.

-

Data Analysis (Deconvolution): The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF of the instrument. To obtain the true fluorescence lifetime, the experimental data must be fitted to a decay model (typically a sum of exponentials) using a deconvolution algorithm.

The fluorescence intensity decay, I(t), is often modeled as a multi-exponential decay:

I(t) = Σ αi * exp(-t / τi)

where αi is the pre-exponential factor and τi is the fluorescence lifetime of the i-th component. For a single fluorescent species in a homogeneous environment, a mono-exponential decay is expected.

-

Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit is characterized by randomly distributed residuals around zero and a χ² value close to 1.0.

Caption: Experimental workflow for fluorescence lifetime measurement using TCSPC.

Data Summary and Interpretation

Table 1: Hypothetical Photophysical Data for this compound in Different Solvents

| Solvent | Dielectric Constant | Refractive Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| Cyclohexane | 2.02 | 1.427 | - | - | - | - | - |

| Toluene | 2.38 | 1.497 | - | - | - | - | - |

| Dichloromethane | 8.93 | 1.424 | - | - | - | - | - |

| Ethanol | 24.55 | 1.361 | - | - | - | - | - |

| Acetonitrile | 37.5 | 1.344 | - | - | - | - | - |

| Water | 80.1 | 1.333 | - | - | - | - | - |

Note: This table is a template to be populated with experimentally determined data.

The data in this table will allow for a comprehensive analysis of the solvatochromic effects on the photophysical properties of this compound. By correlating the quantum yield and lifetime with solvent parameters such as polarity and hydrogen bonding ability, a deeper understanding of the excited-state deactivation pathways can be achieved.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive photophysical characterization of this compound. By following the outlined experimental protocols, researchers can obtain reliable data on its fluorescence quantum yield and lifetime. This information is essential for evaluating its potential as a fluorescent probe in various scientific and biomedical applications and contributes to the broader understanding of the structure-property relationships within the versatile class of benzofurazan fluorophores.

References

- 1. Photophysics of halogenated porphyrins - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence characteristics of six 4,7-disubstituted benzofurazan compounds: an experimental and semi-empirical MO study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chlorobenzofurazan Derivatives

Introduction: The Strategic Importance of 5-Chlorobenzofurazan Derivatives

In the landscape of modern drug discovery and chemical biology, the benzofurazan (also known as 2,1,3-benzoxadiazole) scaffold is a privileged structure. Its unique electronic properties and compact size have made its derivatives indispensable as fluorescent probes, labeling reagents, and core components of pharmacologically active molecules.[1][2][3] Among these, this compound and its analogues represent a critical class of intermediates and final compounds. The chlorine atom at the 5-position provides a stable, yet synthetically versatile handle for further chemical modification, while also influencing the molecule's overall electronic and photophysical characteristics.

A rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but the cornerstone of reliable research and development involving these compounds.[4][5][6] It provides the unequivocal structural proof, confirms purity, and elucidates the very photophysical properties that make these molecules so valuable. This guide offers a comprehensive exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible and Fluorescence Spectroscopy, and Vibrational Spectroscopy—applied to the analysis of this compound derivatives. Our focus extends beyond procedural descriptions to address the causal relationships behind experimental choices, ensuring a robust and validated approach for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Delineating the Molecular Architecture

NMR spectroscopy is the definitive method for the structural elucidation of this compound derivatives. It provides unambiguous information about the carbon-hydrogen framework, the substitution pattern on the aromatic ring, and the nature of any appended functional groups, thereby confirming the successful outcome of a synthetic route.

Expertise & Causality: Why NMR is Indispensable

The primary utility of NMR lies in its ability to map the precise connectivity of atoms. For a this compound derivative, ¹H NMR reveals the number, environment, and coupling relationships of protons on the aromatic ring, while ¹³C NMR provides a count of unique carbon atoms and their chemical environment.[7][8][9] For derivatives containing fluorine, ¹⁹F NMR is also a powerful tool. The predictable electronic influence of the fused furazan ring and the chlorine substituent leads to characteristic chemical shift patterns that are highly informative for structural confirmation.[8][10]

Caption: Key proton and carbon positions on the this compound core.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[11] The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have residual solvent peaks that do not obscure key analyte signals.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Spectrometer Setup: Place the sample in the NMR spectrometer. The instrument is first tuned and shimmed to optimize the magnetic field homogeneity, which is essential for achieving high-resolution spectra with sharp, well-defined peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment involves a single pulse acquisition. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds). Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, usually with proton decoupling to produce a spectrum of singlets. Because the ¹³C nucleus has a low natural abundance and smaller gyromagnetic ratio, many more scans (hundreds to thousands) and a longer total acquisition time are required compared to ¹H NMR.

Data Interpretation

The analysis of the resulting spectra provides a molecular fingerprint.

| Nucleus | Typical Chemical Shift (δ) in CDCl₃ | Expected Multiplicity | Rationale |

| H4 | 7.2 - 7.5 ppm | Doublet (d) | Located ortho to the chlorine atom, experiences deshielding. Coupled to H6. |

| H6 | 7.6 - 7.9 ppm | Doublet of doublets (dd) | Coupled to both H4 and H7. Its position is influenced by both the furazan ring and the chlorine. |

| H7 | 7.9 - 8.2 ppm | Doublet (d) | Adjacent to the electron-withdrawing furazan ring, making it the most deshielded proton. Coupled to H6. |

| C4, C6, C7 | 110 - 135 ppm | CH | Aromatic carbons attached to protons. |

| C5 | 130 - 140 ppm | C-Cl | The carbon bearing the chlorine atom. |

| C3a, C7a | 145 - 160 ppm | Quaternary (C) | Bridgehead carbons of the fused ring system, typically deshielded. |

Note: These are approximate ranges and can shift based on other substituents on the molecule.

Mass Spectrometry (MS): Confirming Molecular Identity and Integrity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound derivatives, its primary roles are to confirm the molecular weight of the synthesized compound and, through high-resolution mass spectrometry (HRMS), to determine its elemental formula.[12]

Expertise & Causality: The Power of Mass and Isotopic Pattern

The key to successful MS analysis is choosing the right ionization method. Electrospray ionization (ESI) is often the method of choice for these derivatives as it is a soft ionization technique that typically keeps the molecule intact, yielding a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).[7][13]

A crucial and self-validating feature in the mass spectrum of these compounds is the isotopic pattern of chlorine.[14] Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in any chlorine-containing fragment appearing as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The presence of this pattern is definitive proof of a chlorine atom in the ion.

References

- 1. chromsoc.jp [chromsoc.jp]

- 2. Nitrobenzofurazan-Based Fluorescent Probes [manu56.magtech.com.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. malayajournal.org [malayajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mass calibrants for positive chemical ionization-high resolution mass spectrometry (CI-HRMS) for the identification of unknown compounds using accurate mass measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enigmatic Core: A Technical Guide to the Biological Activity of 5-Chlorobenzofurazan and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the chemical intricacies and biological potential of 5-Chlorobenzofurazan, a heterocyclic compound poised at the intersection of medicinal chemistry and molecular probing. While direct and extensive biological data on this compound remains an area of active investigation, this document synthesizes the current understanding of its chemical nature, the established biological activities of its close analogs, and the experimental frameworks required for its comprehensive evaluation. By examining the structure-activity relationships within the broader benzofuran and benzofurazan families, we can illuminate the probable mechanistic pathways and therapeutic avenues for this intriguing molecule and its derivatives.

I. The Benzofurazan Scaffold: A Privileged Heterocycle

Benzofurazans, also known as 2,1,3-benzoxadiazoles, are bicyclic heterocyclic compounds characterized by a fusion of a benzene ring and a furazan ring. This unique arrangement imparts distinct electronic properties, rendering the scaffold susceptible to nucleophilic attack and enabling its function as both a reactive chemical probe and a pharmacophore. The introduction of a halogen, such as chlorine at the 5-position, is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and target-binding affinity of a molecule.[1][2] Halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that the chloro-substituent on the benzofurazan ring may play a crucial role in its biological effects.[1][2]

II. Synthesis and Chemical Properties of this compound

The synthesis of this compound (also known as 5-Chloro-2,1,3-benzoxadiazole) is a critical first step in its biological evaluation. A common synthetic route involves the cyclization of a corresponding ortho-substituted nitrobenzene.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from a suitable precursor.

Materials:

-

4-Chloro-2-nitroaniline

-

Sodium hypochlorite solution

-

Sodium hydroxide

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-2-nitroaniline in a suitable organic solvent such as dichloromethane.

-

Reaction Conditions: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hypochlorite and sodium hydroxide.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Causality of Experimental Choices: The use of sodium hypochlorite in a basic medium facilitates the oxidative cyclization of the ortho-nitroaniline to form the benzofurazan ring. The low temperature helps to control the exothermic nature of the reaction and minimize side product formation.

III. Biological Activities of Benzofurazan Analogs: An Insight into Potential Mechanisms

While direct biological data for this compound is limited, the extensive research on its analogs provides a strong foundation for predicting its potential activities.

Anticancer Activity

Numerous halogenated benzofuran and benzofurazan derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[1][2] For instance, certain brominated benzofuran derivatives have shown high and selective toxicity towards leukemia cells, inducing apoptosis.[1] The introduction of halogens can enhance the anticancer activity of the benzofuran scaffold.[2]

Plausible Mechanism of Action: The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[3] The planar structure of the benzofurazan ring allows for potential intercalation with DNA, while the electrophilic nature of the ring system, enhanced by the electron-withdrawing chloro group, could lead to covalent modification of key cellular nucleophiles, such as cysteine residues in enzymes or transcription factors.

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="vee"];

} Potential anticancer mechanism of this compound analogs.

Enzyme Inhibition

The benzofuran and benzimidazole scaffolds are present in numerous compounds that act as enzyme inhibitors. For example, certain benzimidazole derivatives have been identified as potent inhibitors of the α-chymotrypsin enzyme.[4] The electronic properties of the benzofurazan ring in this compound make it a candidate for inhibiting enzymes through various mechanisms, including competitive, non-competitive, or irreversible inhibition.

Nitric Oxide Release

Benzofurazan and furoxan derivatives are known to act as nitric oxide (NO) donors.[5][6] NO is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. The release of NO from these compounds can be triggered by light or chemical reductants. The potential of this compound to release NO warrants investigation, as this could have therapeutic implications in cardiovascular diseases and other conditions where NO signaling is dysregulated.

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853", arrowhead="vee"];

} Hypothetical pathway for nitric oxide release from this compound.

IV. Experimental Workflows for Biological Evaluation

To rigorously assess the biological activity of this compound and its analogs, a series of well-defined in vitro assays are essential.

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (dissolved in a suitable solvent like DMSO) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", color="#5F6368"]; edge [color="#EA4335", arrowhead="vee"];

} Workflow for the MTT cytotoxicity assay.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.[3][9]

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

C. Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.[5][10]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in a suitable buffer.

-

Incubation: Incubate the solutions under conditions that may trigger NO release (e.g., in the presence of a reducing agent like glutathione or upon exposure to UV light).

-

Griess Reagent Addition: At various time points, take aliquots of the sample and add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of benzofurazan derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[11]

| Substitution | General Effect on Activity |

| Halogens (Cl, Br) | Often enhances cytotoxic and anticancer activity.[1][2] |

| Electron-donating groups | Can modulate fluorescent properties and reactivity. |

| Bulky substituents | May influence binding affinity and selectivity for specific targets. |

Future research should focus on a systematic biological evaluation of this compound to establish its definitive activity profile. This would involve:

-

Broad-spectrum screening: Testing against a panel of cancer cell lines and a variety of enzymes to identify primary targets.

-

Mechanism of action studies: Elucidating the precise molecular pathways through which it exerts its biological effects.

-

Analog synthesis and SAR studies: Synthesizing and testing a series of analogs with modifications at different positions of the benzofurazan ring to optimize activity and selectivity.

-

In vivo studies: Evaluating the efficacy and safety of promising lead compounds in animal models.

By building upon the knowledge of related compounds and employing rigorous experimental methodologies, the full therapeutic and diagnostic potential of this compound and its analogs can be unlocked.

VI. References

-

Krawiecka, M., Kuran, B., Kossakowski, J., Cieslak, M., Kazmierczak-Baranska, J., Krolewska, K., & Nawrot, B. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry, 15(1), 115–121. --INVALID-LINK--

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). Molecules. --INVALID-LINK--

-

A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (n.d.). Benchchem. --INVALID-LINK--

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. --INVALID-LINK--

-

Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. (n.d.). --INVALID-LINK--

-

Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., Al-Dhfyan, A., & Abdel-Aziz, H. A. (2021). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Oncology, 11, 769532. --INVALID-LINK--

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. --INVALID-LINK--

-

Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. (2016). Molecules. --INVALID-LINK--

-

Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. (2022). Molecules. --INVALID-LINK--

-

Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives. (2016). Bioorganic & Medicinal Chemistry. --INVALID-LINK--

-

A new nitric oxide (NO) releaser: spontaneous NO release from FK409. (1995). Biochemical and Biophysical Research Communications. --INVALID-LINK--

References

- 1. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Property Relationships in Benzofurazan Derivatives: A Combined ... - Sahbi Ayachi, Fredj Hassen, Taoufik Boubaker, Ayoub Hadj Said, Hajer Ayachi, Imen Ch√©rif, Hanen Raissi - Google 도서 [books.google.co.kr]

- 4. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new nitric oxide (NO) releaser: spontaneous NO release from FK409 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Chloro-2,1,3-benzothiadiazole | C6H3ClN2S | CID 284123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofurazan Scaffold: A Privileged Motif for Novel Therapeutic and Diagnostic Applications

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Potential of a Versatile Heterocycle

The benzofurazan, or 2,1,3-benzoxadiazole, scaffold is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity have led to a broad spectrum of applications, ranging from established roles as fluorescent probes and derivatizing agents to emerging therapeutic utilities.[2][3] This guide provides a comprehensive overview of the novel applications of benzofurazan compounds, delving into the mechanistic insights and experimental frameworks that underpin their expanding role in drug discovery and diagnostics. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a holistic understanding of this remarkable heterocyclic system.

I. Benzofurazans in Cellular Imaging and Diagnostics: Beyond Conventional Fluorophores

The benzofurazan core is intrinsically fluorescent, a property that has been extensively leveraged in the development of probes for cellular imaging.[4] However, recent innovations have moved beyond simple labeling to the creation of "smart" probes that respond to specific cellular microenvironments and analytes.

A. Fluorogenic Probes for Thiol Detection and Quantification

Mechanistic Rationale: Thiols, such as glutathione, are critical regulators of cellular redox homeostasis.[5] Aberrant thiol levels are implicated in numerous pathologies, making their in situ quantification a valuable diagnostic tool. Benzofurazan sulfides have emerged as highly specific fluorogenic agents for this purpose.[5][6] These compounds are themselves non-fluorescent but undergo a sulfide-thiol exchange reaction to form strongly fluorescent adducts.[5] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of cellular thiols.[5][6]

Experimental Workflow: Live-Cell Thiol Imaging

Caption: Workflow for live-cell thiol imaging using a benzofurazan-based fluorogenic probe.

Protocol: Quantification of Cellular Thiols via Fluorescence Microscopy

-

Cell Culture: Plate cells of interest (e.g., HeLa) onto glass-bottom dishes and culture to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of the benzofurazan sulfide probe (e.g., 1a) in DMSO. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS).

-

Cell Staining: Remove the culture medium and wash the cells twice with PBS. Add the probe working solution to the cells and incubate for 30 minutes at 37°C.

-

Imaging: Wash the cells three times with PBS to remove any unbound probe. Acquire fluorescent images using a fluorescence microscope with appropriate filter sets (e.g., excitation at 430 nm and emission at 520 nm).[5]

-

Quantification: Analyze the fluorescence intensity of individual cells using image analysis software. The intensity is directly proportional to the cellular thiol concentration.

B. Solvatochromic Probes for Mapping Cellular Polarity

The fluorescence emission of certain benzofurazan derivatives is highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[4] This property can be exploited to map variations in polarity within cellular compartments, providing insights into membrane dynamics and protein-lipid interactions.

II. Therapeutic Innovations: Benzofurazan Derivatives as Potent Bioactive Agents

The benzofurazan scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[7][8][9]

A. Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Benzofuran derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[10][11][12][13]

1. Inhibition of mTOR Signaling: The mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[10] Novel benzofuran derivatives have been designed as potent inhibitors of the mTOR pathway, demonstrating significant antiproliferative activity against a panel of human cancer cell lines.[10]

2. Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

Quantitative Data: Anticancer Activity of Benzofuran Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 30a | HepG2 | - | Tubulin Polymerization Inhibition | [13] |

| 32a | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 | - | [13] |

| 16b | A549 | 1.48 | VEGFR-2 Inhibition | [13] |

3. Nitric Oxide-Donating Benzofuroxans for Targeted Cancer Therapy: Benzofuroxans, the N-oxides of benzofurazans, are capable of releasing nitric oxide (NO) under physiological conditions.[14][15] This property has been harnessed to develop novel anticancer agents that combine the cytotoxic effects of NO with the targeting of specific cancer-associated enzymes, such as carbonic anhydrase IX.[15]

Signaling Pathway: NO-Mediated Apoptosis and Ferroptosis

Caption: Dual mechanism of action of nitric oxide-donating benzofuroxans in cancer cells.

B. Antimicrobial and Antifungal Applications

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofurazan derivatives have shown promising activity against a range of bacteria and fungi.[7][16][17][18][19]

1. Antibacterial Activity: Benzofuran derivatives containing disulfide moieties have demonstrated remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae.[18] The mechanism of action is believed to involve the disruption of bacterial cellular processes through proteomic and enzymatic alterations.[18]

2. Antifungal Activity: Several benzofurazan derivatives have been identified as potent antifungal agents against phytopathogenic fungi.[20] For instance, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c][2][5]oxadiazol-4-amine (A3) exhibits antifungal activity against Rhizoctonia solani comparable to the commercial fungicide Carbendazim.

Experimental Protocol: Antifungal Susceptibility Testing (Mycelium Growth Inhibition Method)

-

Compound Preparation: Dissolve the benzofurazan derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Media Preparation: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten, add the test compounds at various concentrations.

-

Inoculation: Place a mycelial plug (5 mm diameter) from a fresh culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period.

-

Data Analysis: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound. Determine the IC50 value for each compound.[16]

III. Future Perspectives and Conclusion

The benzofurazan scaffold continues to be a fertile ground for the discovery of novel compounds with significant therapeutic and diagnostic potential. The future of benzofurazan research lies in the rational design of multifunctional molecules that can simultaneously diagnose and treat diseases. For instance, the development of theranostic agents that combine the fluorescent properties of benzofurazans for imaging with their cytotoxic activity for targeted cancer therapy is a particularly promising avenue. Furthermore, the exploration of benzofurazan derivatives as modulators of novel biological targets will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases. The insights and methodologies presented in this guide provide a solid foundation for researchers to further unlock the potential of this remarkable heterocyclic system.

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Recent advances in development and application of derivatization reagents having a benzofurazan structure: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]